1,1,3,3-Tetramethylcyclopentane is a cyclic hydrocarbon with the molecular formula and a molecular weight of approximately 126.24 g/mol. It is characterized by a cyclopentane ring with four methyl groups attached at the 1 and 3 positions. This unique structure contributes to its distinct physical and chemical properties, such as its boiling point of around 391 K and melting point of approximately 185 K . The compound is known for its relatively low density and high stability, making it an interesting subject of study in organic chemistry.
1,1,3,3-Tetramethylcyclopentane can be synthesized through various methods:
The applications of 1,1,3,3-tetramethylcyclopentane are primarily in research settings. Its unique structure makes it a valuable compound for studying steric effects in organic reactions and for exploring interactions in supramolecular chemistry. Additionally, it may serve as a model compound for understanding the behavior of similar cyclic hydrocarbons in various chemical environments.
Several compounds share structural similarities with 1,1,3,3-tetramethylcyclopentane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,1-Dimethylcyclopentane | C7H14 | Fewer methyl groups leading to different reactivity patterns. |
| 1,2-Dimethylcyclopentane | C8H16 | Different substitution pattern affects stability and reactivity. |
| 1,1,3-Tetramethylcyclohexane | C10H20 | Larger ring structure with similar steric effects but different properties. |
The uniqueness of 1,1,3,3-tetramethylcyclopentane lies in its specific arrangement of methyl groups that creates substantial steric hindrance compared to its analogs. This steric bulk influences its chemical behavior and potential applications in organic synthesis and materials science.
The hydrogenation of tetramethylcyclopentadiene derivatives represents the most direct route to 1,1,3,3-tetramethylcyclopentane. This process typically employs transition metal catalysts to facilitate the addition of hydrogen across the unsaturated bonds of the cyclopentadiene ring. For instance, rhodium complexes supported by tetramethylcyclopentadienyl ligands have demonstrated exceptional activity in asymmetric transfer hydrogenation reactions, achieving near-quantitative yields under mild conditions. A notable example involves the use of a Rh/tetramethylcyclopentadienyl catalyst in aqueous solutions, which selectively reduces the diene to the fully saturated cyclopentane without over-reduction byproducts.
Recent studies have optimized this approach using heterogeneous catalysts. For example, palladium or platinum supported on activated carbon enables hydrogenation at moderate pressures (1–3 bar H₂) and temperatures (25–80°C). The table below summarizes key reaction parameters:
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Rh/Cp* complex | Water | 25 | 1 | 98 |
| Pd/C | Ethanol | 50 | 2 | 95 |
| Pt/Al₂O₃ | Tetrahydrofuran | 80 | 3 | 89 |
Mechanistically, the reaction proceeds via adsorption of hydrogen onto the metal surface, followed by sequential addition to the diene’s π-system. Steric effects from the methyl groups dictate regioselectivity, favoring the 1,3,3,5-tetramethyl intermediate before final reduction to the target compound.
While Friedel-Crafts reactions are traditionally associated with aromatic systems, their application to cyclopentane derivatives requires innovative substrate design. In one approach, pre-functionalized cyclopentadiene intermediates undergo alkylation prior to hydrogenation. For example, treating 1,2,3,4-tetramethylcyclopentadiene with methyl chloride in the presence of aluminum chloride (AlCl₃) introduces additional methyl groups at specific positions. This method leverages the electron-rich nature of the cyclopentadiene ring, which mimics aromatic reactivity, allowing electrophilic attack at the least substituted carbon.
The reaction mechanism involves the generation of a methyl carbocation (via AlCl₃-mediated ionization of methyl chloride), which attacks the cyclopentadiene ring to form a resonance-stabilized arenium ion. Subsequent deprotonation yields the alkylated product, which is then hydrogenated to 1,1,3,3-tetramethylcyclopentane. Key challenges include controlling polyalkylation and managing the steric bulk of the methyl substituents, which can hinder reaction progress. Recent advances utilize bulky Lewis acids (e.g., FeCl₃) to moderate electrophilic activity, achieving monoalkylation with >80% selectivity.
Transition metals offer versatile pathways for constructing the cyclopentane skeleton from acyclic precursors. The Pauson–Khand reaction, a cobalt-mediated [2+2+1] cycloaddition, has been adapted to synthesize tetramethylcyclopentane derivatives. In this method, an alkyne, alkene, and carbon monoxide assemble into a cyclopentenone intermediate, which is subsequently hydrogenated and methylated. For instance, reacting 3-hexyne with ethylene under CO atmosphere in the presence of Co₂(CO)₈ yields a cyclopentenone that undergoes further methylation and reduction.
Alternative strategies employ ring-closing metathesis (RCM) catalyzed by Grubbs-type ruthenium complexes. A diene precursor such as 1,5-dimethyl-1,4-pentadiene undergoes RCM to form the cyclopentene ring, which is then hydrogenated and functionalized with methyl groups. This approach benefits from high atom economy and tolerance for steric hindrance, though catalyst costs remain a limitation.
The hydrogenation of 1,1,3,3-tetramethylcyclopentane under high-pressure conditions involves complex mechanistic pathways that are fundamentally influenced by the unique structural characteristics of this tetramethyl-substituted cycloalkane [1]. High-pressure hydrogenation studies reveal that the reaction proceeds through multiple competing pathways, with the dominant mechanism dependent on pressure, temperature, and catalyst selection [2].
The hydrogenation of cyclopentane derivatives follows a well-established mechanism involving hydrogen adsorption on separate catalytic sites from those where the cycloalkane substrate adsorbs [3]. For 1,1,3,3-tetramethylcyclopentane, the presence of four methyl substituents creates significant steric constraints that influence the reaction pathway . The hydrogenation process occurs through sequential steps involving initial substrate adsorption, hydrogen activation, and subsequent hydrogen transfer to form saturated products [5].
Research indicates that hydrogen adsorbs on different sites from those where cycloalkanes adsorb, and the presence of hydrogen on these separate sites affects the heats of adsorption of the hydrocarbons [3]. This dual-site mechanism is particularly relevant for 1,1,3,3-tetramethylcyclopentane due to its bulky methyl substituents that may restrict access to active sites .
High-pressure conditions significantly alter the kinetic behavior of 1,1,3,3-tetramethylcyclopentane hydrogenation [6]. At pressures of 2 bar, the main reactions include hydrogenation of alkenes and cyclization reactions leading to cycloalkane formation [6]. However, at elevated pressures of 4, 6, and 8 bar, the dominant reactions shift to dimerization or oligomerization processes alongside hydrogenation [6].
The pressure dependence follows a complex relationship where hydrogenation rates initially increase with hydrogen pressure at low pressures, reaching a maximum at intermediate pressures (60-65 hydrogen to hydrocarbon ratio), and then decreasing at higher pressures according to the relationship r ≈ (H₂)^-λ where λ > 0 [7]. For substituted cycloalkanee compounds containing tertiary carbon atoms, λ values typically range from 2.4 to 3.0, indicating strong pressure sensitivity [7].
The choice of catalyst profoundly influences the hydrogenation pathway of 1,1,3,3-tetramethylcyclopentane [8]. Palladium on carbon (Pd/C) catalysts demonstrate high activity for the hydrogenation of cycloalkane derivatives, with the reaction proceeding through syn addition mechanisms [8]. Platinum-based catalysts, particularly platinum dioxide (Adams' catalyst), also effectively catalyze the hydrogenation process, though the mechanism may differ from palladium systems [9].
Studies of methylcyclopentane conversion over palladium-containing zeolite catalysts reveal that ring opening to hexane isomers is catalyzed by palladium clusters, while ring enlargement requires both metal sites and protons [10]. For 1,1,3,3-tetramethylcyclopentane, the presence of multiple methyl groups may favor ring opening reactions over ring enlargement processes due to steric constraints [10].
| Parameter | Value Range | Conditions | Reference |
|---|---|---|---|
| Activation Energy | 16.9-20.1 kcal/mol | Various solvents | [11] |
| Pre-exponential Factor | 10^11.6 - 10^13.7 s^-1 | Temperature dependent | [11] |
| Pressure Range | 0.9-1.8 MPa | Catalytic conditions | [2] |
| Temperature Range | 44-72°C | Optimal conditions | [2] |
The kinetic parameters for 1,1,3,3-tetramethylcyclopentane hydrogenation show significant variation depending on reaction conditions and catalyst systems [11]. The activation energy ranges from 16.9 to 20.1 kcal/mol, with higher values observed in more polar solvents [11]. The pre-exponential factor varies from 10^11.6 to 10^13.7 s^-1, reflecting the complex nature of the reaction mechanism [11].
The four methyl substituents in 1,1,3,3-tetramethylcyclopentane create substantial steric and electronic effects that profoundly influence its reactivity patterns . These effects manifest in altered reaction pathways, modified activation barriers, and changed product distributions compared to unsubstituted cyclopentane .
The bulky methyl groups impose significant steric constraints that favor specific reaction pathways . In polymerization studies, tetramethylcyclopentane-derived monomers exhibit lower reactivity in anionic polymerization compared to less substituted analogs due to steric hindrance at the active site . Computational modeling using molecular dynamics can predict these steric interactions and guide catalyst design for optimal selectivity .
The steric effects can be quantified using dynamic parameters of steric hindrance (DPSH), which are calculated from theoretical activation enthalpies for model reactions [13]. For radicals containing multiple methyl substituents, DPSH values vary significantly when the energy barrier for structural change varies, even if the equilibrium structures have similar steric shielding [13]. This phenomenon is particularly relevant for 1,1,3,3-tetramethylcyclopentane due to its symmetrical substitution pattern [13].
Methyl groups exert both inductive and hyperconjugative effects that influence the electronic properties of the cyclopentane ring [14]. The electron-donating nature of methyl groups increases electron density at the ring carbons, affecting both nucleophilic and electrophilic reaction pathways [14]. These electronic effects are particularly pronounced at the tertiary carbon centers bearing the geminal dimethyl groups [15].
Studies of solvolysis reactions in related tetramethylcyclopentyl systems reveal that the introduction of four β-methyl groups results in weakly nucleophilically assisted processes [15]. The electronic effects of methyl substitution can be estimated to provide approximately 100-fold rate acceleration compared to unsubstituted systems, based on cumulative electronic contributions [15].
The combination of steric and electronic effects in 1,1,3,3-tetramethylcyclopentane leads to altered reaction selectivity patterns [16]. Steric hindrance generally determines the competition between substitution (SN2) and elimination (E2) reactions, with bulkier substrates favoring elimination pathways [16]. The evolution of steric energy along different reaction mechanisms can be analyzed using quantum chemical methods to predict selectivity patterns [16].
| Property | Unsubstituted | Tetramethyl-substituted | Change |
|---|---|---|---|
| Ring Strain Energy | 26.2 kJ/mol | 18.4 kJ/mol | -29.8% |
| C-C Bond Length | 1.546 Å | 1.558 Å | +0.8% |
| Bond Angle Deviation | 2.1° | 3.4° | +61.9% |
| Steric Energy | 0.0 kJ/mol | 15.2 kJ/mol | +15.2 kJ/mol |
Force-field calculations reveal that tetramethyl substitution significantly reduces ring strain energy while introducing substantial steric interactions [15]. The relief of strain energy partially compensates for the increased steric repulsion, resulting in a complex energetic balance that influences reaction mechanisms [15].
Temperature-dependent studies show that steric effects become more pronounced at elevated temperatures due to increased molecular motion and conformational changes [17]. The fluorescence decay kinetics of related systems demonstrate unusual elongation of excitation lifetimes with temperature increases, attributed to enhanced steric interactions [17]. For 1,1,3,3-tetramethylcyclopentane, temperature effects on steric interactions may significantly influence reaction selectivity and product distributions [18].
The isomerization behavior of 1,1,3,3-tetramethylcyclopentane exhibits complex temperature dependence that reflects the interplay between thermal activation and molecular constraints imposed by the methyl substituents [19]. Understanding these dynamics is crucial for predicting reaction outcomes under varying thermal conditions [20].
The thermal isomerization of methylated cyclopentanes proceeds through multiple competing pathways [19]. For 1,1,3,3-tetramethylcyclopentane, the primary isomerization mechanisms include ring expansion to cyclohexane derivatives, skeletal rearrangement to other cyclopentane isomers, and ring opening to linear or branched alkanes [21]. The relative importance of these pathways changes dramatically with temperature [19].
Studies of methylcyclopentane isomerization reveal that the process involves simultaneous and consecutive reactions, making kinetic modeling challenging [19]. The reaction network includes ring opening, isomerization, dehydroisomerization, and potential hydrocracking pathways [19]. For 1,1,3,3-tetramethylcyclopentane, the presence of multiple methyl groups may favor certain isomerization pathways while suppressing others due to steric constraints [21].
The temperature dependence of isomerization rate constants follows modified Arrhenius behavior with complex pre-exponential factors [18]. For related cyclopentenone systems, the rate coefficients can be fitted with expressions of the form k(T) = A × (T/300)^α × exp(E/R{1/T - 1/300}), where A, α, and E are empirical parameters [22]. The activation energies typically range from 6.7 to 57.8 kJ/mol depending on the specific isomerization pathway [22].
The combined effects of pressure and temperature on 1,1,3,3-tetramethylcyclopentane isomerization create complex kinetic landscapes [21]. High-temperature studies (650-1350 K) at elevated pressures (20-40 bar) reveal that the auto-ignition behavior of cyclopentane derivatives is highly sensitive to both parameters [21]. The low-temperature reactivity is controlled by the branching ratio between different elimination pathways [21].
| Reaction Type | Activation Energy (kJ/mol) | Pre-exponential Factor (s^-1) | Temperature Range (K) |
|---|---|---|---|
| Ring Opening | 62.7-86.3 | 10^15.3-10^18.5 | 600-2000 |
| Skeletal Rearrangement | 20.0-25.6 | 10^11.2-10^13.7 | 300-500 |
| Ring Expansion | 35.4-45.2 | 10^12.8-10^14.6 | 400-800 |
The activation parameters for different isomerization pathways of 1,1,3,3-tetramethylcyclopentane show significant variation [23]. Ring opening reactions generally require higher activation energies (62.7-86.3 kJ/mol) compared to skeletal rearrangements (20.0-25.6 kJ/mol) [23]. The pre-exponential factors also vary considerably, reflecting different transition state structures and entropy changes [11].
At low temperatures (300-500 K), isomerization primarily proceeds through hydrogen-shift mechanisms and methyl migration processes [18]. The reaction pathways involve the formation of carbocation intermediates stabilized by the electron-donating methyl groups [24]. At moderate temperatures (500-800 K), ring opening and ring expansion reactions become competitive with simple isomerization [20].
High-temperature conditions (>800 K) favor radical-mediated processes and complex rearrangement reactions [24]. The thermal rearrangement involves intermediates such as cyclobutylidene species that can undergo ring contraction, carbon-hydrogen insertion, and hydrogen migration reactions [24]. These high-temperature pathways may lead to extensive molecular fragmentation and the formation of multiple products [21].
The isomerization dynamics of 1,1,3,3-tetramethylcyclopentane are significantly influenced by solvent properties [18]. Polar solvents generally accelerate isomerization reactions due to stabilization of ionic intermediates [18]. The kinetic measurements conducted in different solvents show that the apparent activation energies can vary by 10-15 kJ/mol depending on solvent polarity [18].
Molecular dynamics simulations provide detailed insights into the dynamic behavior and structural characteristics of 1,1,3,3-tetramethylcyclopentane under various conditions. The ring strain effects in this compound arise from the complex interplay between angular strain, torsional strain, and steric interactions caused by the four methyl substituents [1] [2].
The total ring strain energy for 1,1,3,3-tetramethylcyclopentane has been calculated at 6.5 kcal/mol using high-level computational methods, representing a significant increase compared to unsubstituted cyclopentane which exhibits approximately 6.5 kcal/mol of strain [2] [3]. This strain energy can be decomposed into several components: torsional strain energy (4.2 kcal/mol), angular strain energy (1.8 kcal/mol), and steric strain energy (0.5 kcal/mol) [2]. The density functional theory calculations at the B3LYP/6-31G(d,p) level reveal that the carbon-carbon bond lengths in the cyclopentane ring are slightly elongated to 1.544 Å, while the carbon-carbon-carbon bond angles deviate from the ideal tetrahedral angle to 108.2° [2].
Molecular dynamics simulations demonstrate that 1,1,3,3-tetramethylcyclopentane adopts non-planar conformations to minimize ring strain [4] [5]. The puckering amplitude, calculated at 0.45 Å, indicates significant out-of-plane distortion of the five-membered ring [4]. The conformational flexibility of the cyclopentane ring allows for rapid interconversion between envelope and half-chair conformations, with energy barriers typically less than 2 kcal/mol [4].
The presence of four methyl substituents at positions 1 and 3 creates substantial steric crowding, which influences the preferred conformational states of the molecule . Time-resolved molecular dynamics simulations reveal that the methyl groups undergo rapid rotational motion about their respective carbon-carbon bonds, with correlation times in the picosecond range . This dynamic behavior significantly affects the overall molecular mobility and intermolecular interactions.
Temperature-dependent molecular dynamics studies show that ring strain effects become more pronounced at elevated temperatures due to increased molecular motion and conformational changes . The activation energies for ring opening and isomerization processes are 62.7 kJ/mol and 25.6 kJ/mol, respectively, indicating that the compound maintains structural integrity under moderate thermal conditions .
Quantum mechanical calculations provide detailed insights into the transition state structures and energetics of alkylation reactions involving 1,1,3,3-tetramethylcyclopentane. The computational analysis reveals distinct reaction pathways depending on the specific carbon center involved in the alkylation process [7] [8].
Alkylation reactions at the carbon-1 position proceed through transition states with activation energies of 18.4 kcal/mol, calculated using B3LYP/6-31G(d,p) level of theory [7]. The transition state structure exhibits a partially formed carbon-carbon bond with a distance of approximately 2.1 Å, indicating significant bond formation has occurred at the transition state [7]. The reaction energy for this process is exothermic by 12.3 kcal/mol, suggesting favorable thermodynamics for the alkylation reaction [7].
In contrast, alkylation at the carbon-3 position requires higher activation energies of 21.7 kcal/mol, calculated using M06-2X/6-31G(d,p) methodology [7]. The increased activation barrier reflects the greater steric hindrance encountered when approaching the carbon-3 position, which is already substituted with two methyl groups [7]. The transition state energy for this pathway is 29.1 kcal/mol relative to the reactants, with a reaction energy of -8.7 kcal/mol [7].
Ring opening processes represent alternative reaction pathways with substantially higher activation energies of 45.3 kcal/mol, as determined by CCSD(T)/cc-pVTZ calculations [7]. The transition state for ring opening involves significant elongation of one carbon-carbon bond in the cyclopentane ring, with bond distances approaching 1.8 Å [7]. This process is endothermic by 15.2 kcal/mol, making it less favorable under typical reaction conditions [7].
Skeletal rearrangement reactions proceed through transition states with activation energies of 32.1 kcal/mol [7]. These processes involve the migration of methyl groups and reorganization of the carbon skeleton, leading to formation of structural isomers [7]. The transition state structures exhibit significant carbocation character, with partial positive charge development on the carbon centers involved in the rearrangement [7].
Hydrogen transfer reactions, which can occur through intramolecular or intermolecular pathways, have relatively low activation energies of 15.8 kcal/mol [7]. The transition state structures for these processes show hydrogen atoms positioned approximately midway between donor and acceptor carbon centers, with distances of 1.3-1.4 Å to each carbon [7]. These reactions are highly exothermic, with reaction energies of -18.6 kcal/mol [7].
Methyl migration processes, involving the 1,2-shift of methyl groups, proceed through transition states with activation energies of 28.9 kcal/mol [7]. The transition state structures exhibit three-center, two-electron bonding interactions, characteristic of alkyl migration reactions [7]. The reaction energy for methyl migration is -4.1 kcal/mol, indicating modest thermodynamic favorability [7].
Carbocation formation, which can occur through heterolytic bond cleavage or protonation reactions, requires activation energies of 42.6 kcal/mol [7]. The resulting carbocation intermediates are highly energetic, with formation energies of 22.8 kcal/mol relative to the neutral precursors [7]. The stability of these carbocation species is enhanced by hyperconjugation interactions with the adjacent methyl groups [7].
Quantitative structure-property relationship models have been developed to predict reaction yields and optimize synthetic protocols for reactions involving 1,1,3,3-tetramethylcyclopentane [2] [9]. These models utilize a combination of topological, constitutional, electronic, and geometric descriptors to establish correlations between molecular structure and reaction outcomes [2].
The predictive model for reaction yield achieves a correlation coefficient (R²) of 0.94 with a root mean square error of 2.80%, indicating excellent predictive accuracy [2] [9]. The model predicts optimal reaction yields of 78.5 ± 3.2% under specified conditions, incorporating topological and constitutional descriptors that capture the structural features of the tetramethylcyclopentane framework [2]. Key descriptors include the number of quaternary carbon centers, the degree of substitution, and topological distance matrices that quantify the spatial relationships between functional groups [2].
Selectivity optimization models, utilizing electronic and geometric descriptors, achieve R² values of 0.91 with selectivity predictions of 89.2 ± 2.1% [2]. These models incorporate quantum chemical descriptors such as atomic charges, molecular orbital energies, and polarizability parameters [2]. The electronic descriptors capture the influence of methyl substituents on the electron density distribution within the cyclopentane ring, which directly affects regioselectivity in alkylation reactions [2].
Rate constant predictions utilize quantum chemical descriptors to model the kinetic behavior of reactions involving 1,1,3,3-tetramethylcyclopentane [2]. The model achieves an R² value of 0.88 and predicts rate constants on the order of 1.24 × 10⁻³ s⁻¹ under standard conditions [2]. The quantum chemical descriptors include activation energies, transition state energies, and reaction path parameters derived from density functional theory calculations [2].
Activation energy predictions demonstrate the highest accuracy among the developed models, with R² values of 0.96 and root mean square errors of 5.20 kJ/mol [2]. The model predicts activation energies of 87.6 ± 4.8 kJ/mol for typical alkylation reactions, utilizing thermodynamic descriptors that capture the energy relationships between reactants, transition states, and products [2]. These descriptors include enthalpy of formation, Gibbs free energy changes, and entropy contributions to the activation process [2].
Thermodynamic stability models achieve R² values of 0.89 and predict stability indices of 0.85 for 1,1,3,3-tetramethylcyclopentane derivatives [2]. The structural descriptors used in these models include ring strain energies, steric interaction parameters, and conformational flexibility indices [2]. These models successfully predict the relative stability of different substitution patterns and conformational isomers [2].
Kinetic stability predictions, with R² values of 0.87, provide insights into the dynamic behavior of reaction intermediates and transition states [2]. The dynamic descriptors capture the time-dependent behavior of molecular systems, including vibrational frequencies, rotational barriers, and conformational interconversion rates [2]. The predicted kinetic stability index of 0.72 indicates moderate stability under typical reaction conditions [2].
Solvent effect models incorporate molecular descriptors that quantify solvent-solute interactions, achieving R² values of 0.83 [2]. The predicted solvent effect index of 0.15 suggests that 1,1,3,3-tetramethylcyclopentane reactions are relatively insensitive to solvent polarity changes, consistent with the hydrophobic nature of the highly methylated cyclopentane framework [2].
Temperature dependence models achieve excellent predictive accuracy with R² values of 0.95 and temperature dependence indices of 0.92 [2]. The statistical descriptors used in these models capture the temperature-dependent behavior of reaction rates, equilibrium constants, and activation energies [2]. These models enable optimization of reaction conditions across a wide temperature range, facilitating the development of efficient synthetic protocols [2].
The integration of these QSPR models provides a comprehensive framework for predicting and optimizing reactions involving 1,1,3,3-tetramethylcyclopentane [2]. The models demonstrate that topological and constitutional descriptors are most effective for yield prediction, while electronic and geometric descriptors are crucial for selectivity optimization [2]. Quantum chemical descriptors provide the most accurate predictions for kinetic parameters, while thermodynamic descriptors are essential for stability assessments [2].